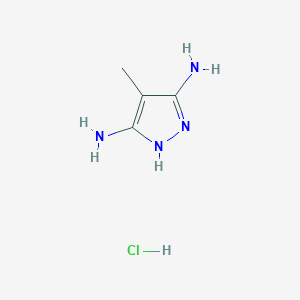![molecular formula C16H24INO4 B13528991 1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)
1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a bicyclo[1.1.1]pentane core. This structure is known for its rigidity and three-dimensionality, making it a valuable scaffold in drug discovery and materials science .
Preparation Methods
The synthesis of 1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical/nucleophilic addition across a [1.1.1]propellane.
Chemical Reactions Analysis
1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Esterification and Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids or converted to other esters.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its rigid structure makes it useful in studying protein-ligand interactions.
Industry: It is used in the development of advanced materials, including liquid crystals and molecular rotors.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance binding affinity and selectivity towards biological targets. The ester and iodo groups can participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds:
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound also features a bicyclo[1.1.1]pentane core but with different functional groups.
tert-Butyl ((3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate: Another similar compound with a hydroxymethyl group instead of an iodo group.
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)methylcarbamate: This compound has an amino group, offering different reactivity and applications.
These comparisons highlight the unique features of 1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[11
Properties
Molecular Formula |
C16H24INO4 |
|---|---|
Molecular Weight |
421.27 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H24INO4/c1-14(2,3)22-13(20)18-6-10(5-11(18)12(19)21-4)15-7-16(17,8-15)9-15/h10-11H,5-9H2,1-4H3/t10?,11-,15?,16?/m0/s1 |
InChI Key |
XZDWZFOOHFHPPQ-FYJKUFLCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)C23CC(C2)(C3)I |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C23CC(C2)(C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


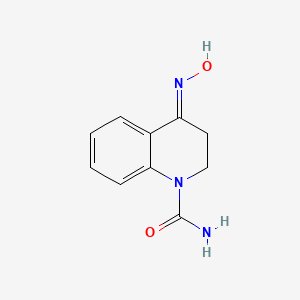
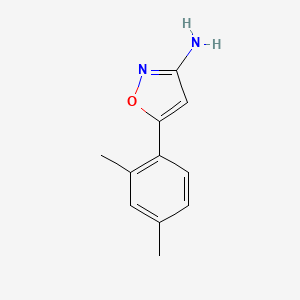
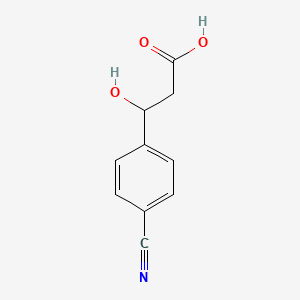
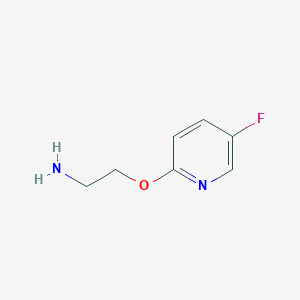
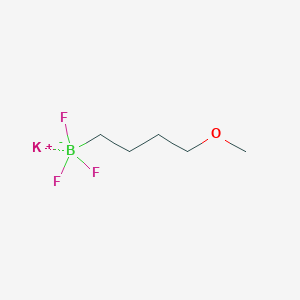
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B13528949.png)
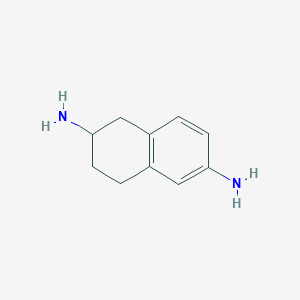
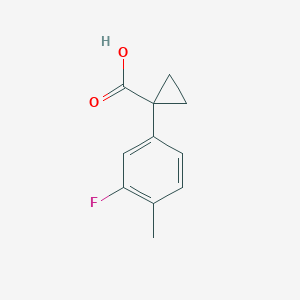
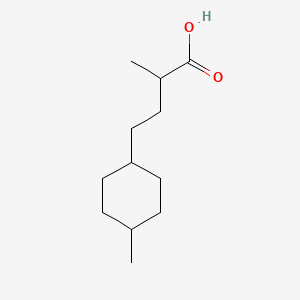
![6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)
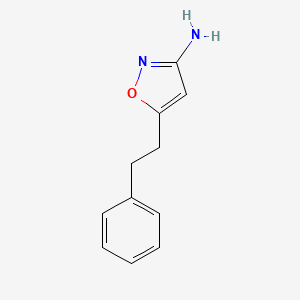
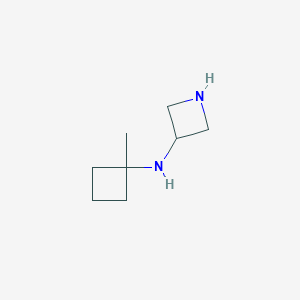
![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)
